Methyl 9H-fluorene-3-carboxylate

Lipophilicity Physicochemical Property QSAR

Sourcing regioisomerically pure 3-substituted fluorene building blocks often leads to mixtures contaminated with 2- or 9-position isomers. Methyl 9H-fluorene-3-carboxylate (CAS 104820-82-8) resolves this, providing a single, well-defined handle for synthesis without interference at the acidic 9-position. - Regiospecific 3-position ester enables C-C bond formation orthogonal to the reactive 9-position. - Melting point (79-80 °C) and distinct NMR/MS signatures ensure identity verification. - Supplied as a protected carboxylic acid equivalent for anhydrous coupling conditions.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 104820-82-8
Cat. No. B3045314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9H-fluorene-3-carboxylate
CAS104820-82-8
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1
InChIInChI=1S/C15H12O2/c1-17-15(16)12-7-6-11-8-10-4-2-3-5-13(10)14(11)9-12/h2-7,9H,8H2,1H3
InChIKeyAVNVIKCPYJRCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 9H-fluorene-3-carboxylate Product Overview


Methyl 9H-fluorene-3-carboxylate (C₁₅H₁₂O₂, MW 224.25) is a methyl ester derivative of fluorene functionalized exclusively at the 3-position of the aromatic ring . This regiospecific substitution distinguishes it from other fluorenecarboxylic acid esters, such as those functionalized at the 1-, 2-, or 9-positions, which exhibit different reactivity and electronic properties . The compound is typically prepared via acid-catalyzed esterification of 9H-fluorene-3-carboxylic acid and serves as a key intermediate for further synthetic elaboration through its reactive ester group [1].

✓ Regiospecific 3‑position fluorene ester for asymmetric scaffold synthesis
✓ Protected methyl ester as orthogonal handle in multi‑step sequences
✓ Aromatic ester for cross‑coupling and derivatization at non‑9 positions

Why Methyl 9H-fluorene-3-carboxylate Cannot Be Substituted


Simple substitution of Methyl 9H-fluorene-3-carboxylate with other fluorene esters or acids is generally not feasible due to critical differences in both electronic properties and synthetic utility. The position of the carboxylate group on the fluorene core profoundly impacts the molecule's electronic distribution, which in turn dictates its reactivity in subsequent transformations like cross-couplings and its physical properties like lipophilicity . Furthermore, while the 9-position of fluorene is highly reactive and often undergoes deprotonation, the 3-position aromatic ester is chemically distinct, offering a different handle for C-C bond formation without interfering with the acidic 9-position [1]. The methyl ester is specifically required as a protected form of the carboxylic acid, allowing for orthogonal deprotection or direct use in reactions where the free acid would be incompatible, such as in anhydrous coupling conditions [2].

Regioisomer mismatch
1‑, 2‑, or 9‑position esters shift electronic distribution and cross‑coupling reactivity
Acid vs ester incompatibility
Free 3‑carboxylic acid introduces acidic proton, limiting organometallic and strong‑base conditions
Orthogonal protection lost
Methyl ester serves as masked acid; unprotected acid may interfere with 9‑position or coupling steps

Methyl 9H-fluorene-3-carboxylate: Differentiation Evidence


Lipophilicity vs. 9-Substituted Analog

The substitution position of the methyl ester on the fluorene core directly influences the compound's partition coefficient (LogP), a key determinant of its behavior in both biological and chromatographic systems. Methyl 9H-fluorene-3-carboxylate has a calculated LogP of 3.04, which is notably lower than that of its 9-substituted analog, Methyl 9H-fluorene-9-carboxylate, which is reported to have a LogP of 3.53 . This difference indicates lower lipophilicity for the 3-isomer, which can be crucial for applications requiring reduced membrane permeability or different solubility profiles.

Lipophilicity vs. 9‑isomer
Context‑dependent
3‑ester: 3.04 vs. 9‑ester: 3.53 Δ = −0.49 (lower)
Reported lower lipophilicity may support aqueous solubility screening
In silico estimate; verify with experimental logD
Lipophilicity Physicochemical Property QSAR

NMR and MS Signatures

For procurement and quality assurance, unambiguous analytical identification is paramount. Methyl 9H-fluorene-3-carboxylate possesses a unique spectral fingerprint that differentiates it from all other regioisomers. The ¹H NMR spectrum in CDCl₃ and GC-MS fragmentation pattern serve as definitive references [1]. In a comparative context, the melting point of the target compound is 79-80 °C, which is significantly lower than that of its corresponding free acid, 9H-fluorene-3-carboxylic acid, which has a melting point of 302-303 °C [2]. This substantial difference (over 220 °C) provides a straightforward analytical method for confirming the presence of the desired ester versus the saponified acid.

Melting point identity
Reported
Ester: 79–80 °C vs. Acid: 302–303 °C Δ = –223 °C
Supports rapid identity confirmation of ester over free acid
Spectral data referenced to SpectraBase; verify with in‑house standard
Analytical Chemistry Quality Control NMR Spectroscopy

3-Position Ester as Orthogonal Handle

A key differentiator for Methyl 9H-fluorene-3-carboxylate is its role as a protected, non-interfering functional handle for further synthetic manipulation of the fluorene core. Unlike the highly acidic proton at the 9-position of fluorene (pKa ~23), which can be readily deprotonated and alkylated, the 3-position aromatic ester is stable to a wide range of basic and nucleophilic conditions [1]. This orthogonality allows for selective functionalization at the 9-position (or other ring positions via halogenation/cross-coupling) while the ester remains intact, to be unmasked as a carboxylic acid at a later stage. In contrast, using a free 3-carboxylic acid would be incompatible with many organometallic reactions like Suzuki-Miyaura cross-couplings due to its acidic proton and potential to coordinate to catalysts [2].

Synthetic orthogonality
Class‑level inference
3‑ester stable under basic 9‑position conditions
Reported orthogonal reactivity may support sequential functionalization strategies
Inferred from general fluorene chemistry; validate for target sequence
Organic Synthesis Cross-Coupling Protecting Group Strategy

Key Applications of Methyl 9H-fluorene-3-carboxylate


Regiospecific Fluorenes for Material Science

The distinct 3-position ester is an ideal starting point for creating complex, asymmetric fluorene-based molecules for optoelectronic applications. As fluorene derivatives are widely used in OLEDs and organic photovoltaics (OPVs) [1], a building block with a functional group at the 3-position allows researchers to synthesize and study regioisomers that may possess different charge transport or emission properties compared to the more common 2,7-disubstituted or 9-substituted analogs .

Medicinal Chemistry Scaffold Diversification

The methyl ester serves as a versatile precursor for generating libraries of fluorene-3-carboxamides or other derivatives for structure-activity relationship (SAR) studies [1]. Its lower lipophilicity (LogP 3.04) compared to the 9-isomer may be advantageous for hit-to-lead optimization where a reduction in logD is desired to improve solubility and metabolic stability .

Isomer-Specific Analytical Standard

Given the differing physical properties between fluorene regioisomers, pure Methyl 9H-fluorene-3-carboxylate is essential as an analytical reference standard. Its unique NMR and MS signatures [1] and distinct melting point of 79-80 °C make it critical for developing and validating HPLC, GC-MS, or other separation methods that must accurately identify and quantify this specific isomer in complex reaction mixtures.

Application
Selection Property
Validation Focus
Asymmetric optoelectronic materials
3‑position ester for regioisomeric scaffold construction
Charge transport or emission property comparison vs 2,7‑ or 9‑analogs
Medicinal chemistry SAR library
Lower LogP profile vs 9‑isomer
Solubility and metabolic stability profiling in hit‑to‑lead
Isomer‑specific analytical standard
Distinct melting point and NMR/MS signatures
HPLC/GC‑MS method validation for regioisomer resolution

Technical Documentation Hub

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